Product packaging for 3-(Trimethylsilyl)-2H-1-benzopyran-2-one(Cat. No.:CAS No. 647836-33-7)

3-(Trimethylsilyl)-2H-1-benzopyran-2-one

Cat. No.: B12601473
CAS No.: 647836-33-7
M. Wt: 218.32 g/mol
InChI Key: ZYFIOVLJDHYROK-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-2H-1-benzopyran-2-one is a synthetic coumarin derivative of significant interest in advanced chemical research and development. This compound features a trimethylsilyl group at the 3-position of the core 2H-1-benzopyran-2-one (coumarin) structure, a modification that can profoundly alter its physicochemical properties. The silyl group is widely utilized in organic synthesis as a protecting group for alcohols and silanediols, and as a key functionality in the development of advanced materials. Coumarin derivatives are a prominent class of oxygen-containing heterocycles known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in medicinal chemistry and drug discovery . Researchers value this silylated coumarin for its potential role as an intermediate in the synthesis of more complex molecules. The trimethylsilyl moiety can serve as a masked hydroxyl group or be used to modulate the compound's lipophilicity and electronic characteristics, which is crucial in material science applications such as the design of organic light-emitting diodes (OLEDs) and fluorescent probes. The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2Si B12601473 3-(Trimethylsilyl)-2H-1-benzopyran-2-one CAS No. 647836-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647836-33-7

Molecular Formula

C12H14O2Si

Molecular Weight

218.32 g/mol

IUPAC Name

3-trimethylsilylchromen-2-one

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)11-8-9-6-4-5-7-10(9)14-12(11)13/h4-8H,1-3H3

InChI Key

ZYFIOVLJDHYROK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Trimethylsilyl 2h 1 Benzopyran 2 One and Its Analogs

Direct Silylation Approaches

Direct silylation involves the introduction of a trimethylsilyl (B98337) group onto a pre-existing coumarin (B35378) or coumarin precursor. These methods are often valued for their step-economy, as they modify the core structure in a single transformation.

Photocatalytic Silylation Strategies

Visible-light photocatalysis has emerged as a powerful and mild technique for generating radical species, enabling novel transformations. The synthesis of 3-silylated coumarins has been effectively achieved through a photocatalytic cascade reaction. mdpi.commdpi.comcore.ac.uk This strategy typically begins with aryl alkynoates as the starting material.

The reaction is initiated by a photoredox catalyst that, upon excitation by visible light, engages in a hydrogen atom transfer (HAT) process with a hydrosilane, such as trimethylsilane. This generates a silyl (B83357) radical. mdpi.com The highly reactive silyl radical then adds to the alkyne of the aryl alkynoate. mdpi.com This addition is followed by a radical cascade cyclization and a subsequent migration/oxidation sequence, which ultimately leads to the aromatization of the newly formed ring, yielding the desired 3-silylated coumarin. mdpi.commdpi.com A key advantage of this method is the use of readily prepared N-aminopyridinium salts which act as efficient HAT reagents to generate the necessary silyl radicals under mild photoredox conditions. mdpi.commdpi.com The process is operationally simple and demonstrates good tolerance for a variety of functional groups, providing the target compounds in moderate to excellent yields. mdpi.comcore.ac.uk

Table 1: Examples of Photocatalytic Synthesis of 3-Silylated Coumarins This table is interactive. Click on the headers to sort.

Starting Material (Aryl Alkynoate) Silyl Source Photocatalyst System Yield (%) Reference
Phenyl propiolate Trimethylsilane fac-Ir(ppy)₃ / N-aminopyridinium salt 78 mdpi.com
4-Methylphenyl propiolate Triethylsilane fac-Ir(ppy)₃ / N-aminopyridinium salt 85 mdpi.com
4-Chlorophenyl propiolate Dimethylphenylsilane fac-Ir(ppy)₃ / N-aminopyridinium salt 56 mdpi.com
Naphthyl propiolate tert-Butyldiphenylsilane fac-Ir(ppy)₃ / N-aminopyridinium salt 70 mdpi.com
2-Thienyl propiolate Benzyldimethylsilane fac-Ir(ppy)₃ / N-aminopyridinium salt 69 mdpi.com

Electrochemical Silylation Techniques

Electrochemical synthesis offers a reagent-minimal approach to chemical transformations by using electrical current to drive reactions. While the direct electrochemical silylation of coumarins is not a widely reported method, a Minisci-type reaction under electrochemical conditions has been shown to silylate heterocycles, including a coumarin derivative. frontiersin.org

This method utilizes N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) catalyst. frontiersin.org The reaction proceeds through the anodic oxidation of the NHPI anion to generate the phthalimide-N-oxyl (PINO) radical. This radical then abstracts a hydrogen atom from the C-H bond of the coumarin, generating a coumarinyl radical. Concurrently, a silyl anion, formed via the cathodic reduction of a silylating agent like trimethylsilyl chloride, is trapped by the coumarinyl radical to form the C-Si bond. This process represents a specialized example of electrochemical functionalization, demonstrating the potential for electrosynthesis in modifying the coumarin scaffold, although its broader applicability for synthesizing a range of 3-silylated coumarins remains an area for further exploration.

Transition Metal-Catalyzed Silylation Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the precise functionalization of C-H and C-X (where X is a halide or triflate) bonds. While the direct C-H silylation of coumarins at the C-3 position is not extensively documented, the reactivity of this site towards transition metals, particularly palladium, is well-established in other contexts, such as arylation and alkenylation. researchgate.net This known reactivity suggests that a cross-coupling approach is a highly plausible, though not yet broadly demonstrated, route to 3-silylated coumarins.

A proposed synthetic strategy would involve the Hiyama cross-coupling reaction. mdpi.com This reaction typically couples an organohalide or pseudohalide with an organosilane in the presence of a palladium catalyst. mdpi.commdpi.com For the synthesis of 3-(trimethylsilyl)-2H-1-benzopyran-2-one, this would involve a 3-halo-coumarin (e.g., 3-bromo- (B131339) or 3-iodo-2H-1-benzopyran-2-one) as the electrophilic partner. This precursor would be reacted with a nucleophilic silylating reagent, such as hexamethyldisilane (B74624) or a silylborane, under palladium catalysis. nih.govresearchgate.net The catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the coumarin, followed by transmetalation with the silyl reagent and subsequent reductive elimination to yield the final 3-silylated product and regenerate the catalyst. The development of ligand-free catalytic systems could also enhance the practicality and industrial applicability of such methods. rsc.org

Multicomponent and Cascade Reactions

These advanced synthetic strategies construct the silylated coumarin ring system from simpler, acyclic precursors in a single pot, often forming multiple bonds in a cascade sequence. This approach is highly efficient and allows for the rapid assembly of complex molecular architectures.

Annulation Reactions Involving Trimethylsilyl Precursors

Annulation reactions build a new ring onto an existing molecular fragment. The synthesis of coumarins can be achieved through various annulation strategies, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reactions. core.ac.uknih.gov To generate a 3-silylated coumarin, these classical methods can be adapted by using a precursor that already contains a trimethylsilyl group.

For instance, a modified Knoevenagel condensation could be employed. core.ac.uk This reaction typically involves the condensation of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound. nih.gov To obtain the target molecule, a silylated active methylene compound, such as ethyl 2-(trimethylsilyl)acetate, could be reacted with a substituted salicylaldehyde in the presence of a basic catalyst. The initial condensation would be followed by an intramolecular cyclization (lactonization) to form the this compound ring system. The success of this approach hinges on the stability and reactivity of the silylated nucleophile under the reaction conditions.

Cycloaddition Reactions Leading to Silylated Benzopyrones

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for constructing six-membered rings with high stereochemical control. nih.gov This strategy can be applied to the synthesis of the coumarin nucleus by reacting a suitable diene and dienophile. To produce a 3-silylated coumarin, one of the coupling partners must contain a silyl group at the appropriate position.

A viable approach involves the [4+2] cycloaddition of an o-quinone methide, generated in situ from a salicylaldehyde derivative, which acts as the four-atom (diene) component. This species can react with a silylated alkyne, such as 1-(trimethylsilyl)propyne, serving as the two-atom (dienophile) component. The initial cycloaddition would form a dihydrobenzopyran ring, which upon subsequent oxidation or rearrangement, would yield the aromatic this compound. Another related strategy involves the solid-state [2+2] cycloaddition of coumarin-3-carboxylic acid upon photochemical irradiation, indicating the general reactivity of the coumarin C3-C4 double bond in cycloaddition processes. rsc.org

Strategic Incorporation of the Trimethylsilyl Moiety

The placement of a trimethylsilyl group at the C3 position of the coumarin ring is a key synthetic challenge that has been addressed through several innovative strategies. These methods often involve the use of specialized reagents and reaction conditions to ensure regioselective silylation.

One advanced strategy for the synthesis of functionalized aromatic compounds involves the generation of arynes from stable precursors. o-(Trimethylsilyl)aryl triflates are highly effective aryne precursors, generating reactive benzyne (B1209423) intermediates under mild conditions induced by a fluoride (B91410) source. rsc.org The general procedure involves the reaction of an o-(trimethylsilyl)aryl triflate with a suitable trapping agent in the presence of a fluoride salt, such as potassium fluoride (KF). rsc.org

In the context of coumarin synthesis, a plausible approach involves a three-component coupling reaction. Here, the aryne generated from a precursor like 2-(trimethylsilyl)phenyl triflate could react with an active methylene compound and a formylating agent in a single pot. For instance, the reaction of the aryne with an ester or nitrile in N,N-dimethylformamide (DMF) can lead to the formation of the coumarin skeleton. rsc.org The reaction is typically carried out at an elevated temperature, for example, 80 °C. rsc.org

Table 1: Representative Conditions for Aryne Generation and Trapping (Note: This table illustrates general conditions for aryne chemistry that can be adapted for coumarin synthesis.)

Aryne PrecursorFluoride SourceTrapping AgentSolventTemperature (°C)
2-(Trimethylsilyl)phenyl triflateKFEster/NitrileDMF80
o-(Trimethylsilyl)aryl fluorosulfatesCsFAcyl AcetoacetatesAcetonitrileRoom Temp.

This interactive table is based on data from related aryne coupling reactions. rsc.org

This method's primary advantage is the mild conditions under which the highly reactive aryne is generated, avoiding the harsh conditions of traditional methods. The regioselectivity of the subsequent annulation to form the coumarin ring would be a critical aspect to control in the synthesis of specifically substituted analogs.

Tandem reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The incorporation of a silyl group can facilitate such sequences, often involving a migration of the silyl group to drive the reaction forward or to install the group at a desired location.

A general strategy for such transformations involves a tandem alkylation/silyl migration/trapping sequence. purdue.edu While not yet specifically documented for the direct synthesis of this compound, a hypothetical pathway can be envisioned. This would likely start with a suitably substituted phenolic precursor that undergoes a reaction sequence where an initial bond formation is followed by a [1,n]-Brook rearrangement (silyl migration). The resulting intermediate could then undergo an intramolecular cyclization to form the coumarin ring, with the silyl group positioned at the C3-position. Such silyl migration-mediated reactions are powerful tools for constructing complex, functionalized molecules in a single step. purdue.edu

Another relevant approach is the intramolecular hydroarylation of aryl alkynoates. Gold(I)-catalyzed cyclization of aryl alkynoates is a known method for producing coumarins. nih.gov To achieve a 3-silylated coumarin, one could envision a tandem process involving an initial silylation of the alkyne, followed by the gold-catalyzed cyclization. Alternatively, a rhodium-catalyzed process could potentially achieve both silylation and cyclization. Rhodium catalysts are known to effect the silylation of C-H bonds and to catalyze reactions of alkynoates. nih.govrsc.org

Table 2: Conceptual Tandem Reactions for Silylated Coumarin Synthesis

Reaction TypeKey StepsPotential Catalyst
Alkylation/Silyl MigrationAlkylation, [1,n]-Brook Rearrangement, Intramolecular CyclizationBase/Lewis Acid
Silylation/CyclizationHydrosilylation of alkyne, Intramolecular HydroarylationRhodium/Gold

This interactive table outlines conceptual strategies based on established tandem and silyl migration principles. purdue.edunih.gov

Green Chemistry Approaches in 3-Silylated Coumarin Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In coumarin synthesis, this often involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

For the synthesis of 3-silylated coumarins, established green methods for general coumarin synthesis could be adapted. For example, the Knoevenagel condensation, a classic method for forming the C3-C4 bond of the coumarin ring, can be performed under greener conditions. nih.govnih.gov This might involve using L-proline as a catalyst in a biodegradable solvent like triethanolamine. nih.gov To synthesize a 3-silylated coumarin via this route, an appropriate silylated active methylene compound would be required as a starting material.

Another green approach is the use of continuous-flow microreactors. These systems offer enhanced control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety. A two-step tandem synthesis of coumarin derivatives has been successfully demonstrated in a continuous-flow system, where the initial coumarin formation is followed by an enzymatic modification. nih.govmdpi.com This technology could be applied to the synthesis of this compound, potentially by incorporating a silylation step into the flow sequence.

Table 3: Green Chemistry Strategies for Coumarin Synthesis

Green ApproachCatalyst/MediumKey Advantages
Knoevenagel CondensationL-proline / TriethanolamineBiodegradable solvent, mild conditions
Continuous-Flow SynthesisImmobilized Catalyst (e.g., Lipase)High efficiency, short reaction time, enhanced safety
Microwave Irradiation-Rapid heating, reduced reaction times
Ultrasonic Irradiation-Enhanced reaction rates, often solvent-free

This interactive table summarizes green chemistry techniques applicable to coumarin synthesis. nih.govnih.govmdpi.com

The development of green synthetic routes to 3-silylated coumarins is an important goal, aligning the synthesis of these valuable compounds with the principles of sustainability.

Chemical Reactivity and Mechanistic Investigations of 3 Trimethylsilyl 2h 1 Benzopyran 2 One

Transformations Involving the Trimethylsilyl (B98337) Group

The carbon-silicon bond in 3-(trimethylsilyl)-2H-1-benzopyran-2-one is a key functional feature, enabling a variety of chemical manipulations. The trimethylsilyl (TMS) group can be selectively removed or can participate in rearrangements, and it serves as a valuable synthetic handle for introducing further molecular complexity.

Desilylation Reactions and Subsequent Functionalization

The removal of the trimethylsilyl group, known as desilylation or protodesilylation, is a common transformation that allows for the introduction of other functional groups at the C-3 position. This process typically involves treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. researchgate.net The ease of this cleavage makes the TMS group an effective temporary protecting group. wikipedia.org

Once the silyl (B83357) group is removed, the resulting C-3 carbanion or the corresponding protonated 3-unsubstituted coumarin (B35378) can be subjected to various functionalization reactions. For instance, the synthetic utility of 3-silyl coumarins has been demonstrated through subsequent transformations following their synthesis. chemrxiv.org The reaction of 1-(trimethylsilyl)alk-1-ynes can proceed via initial deprotection of the trimethylsilyl group, followed by further reactions like cycloadditions. nih.gov This two-step sequence of silylation followed by desilylation and functionalization provides a powerful strategy for creating diverse coumarin derivatives that might be otherwise difficult to access.

Table 1: Common Reagents for Desilylation

Reagent/Catalyst Conditions Notes Source
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) Common and effective for removing silyl protecting groups. researchgate.net
Potassium trimethylsilanolate (KOTMS) Additive-free, mild conditions Catalyzes C-Si bond cleavage with high efficiency. organic-chemistry.org
Silver nitrate (B79036) (AgNO₃) Aqueous acetone Used for removing TMS groups from acetylenic compounds. nih.gov

Silyl Group Migrations and Rearrangements

Silyl group migrations are an intriguing aspect of organosilicon chemistry. In certain reaction pathways, the trimethylsilyl group can migrate from one atom to another. A well-known example is the Brook rearrangement, which involves the migration of a silyl group from a carbon to an oxygen atom, driven by the formation of a stable silicon-oxygen bond. wikipedia.org While not directly reported for this compound itself in the provided context, analogous rearrangements are known for various organosilicon compounds. wikipedia.org

Role as a Synthetic Handle for Further Derivatization

The trimethylsilyl group at the C-3 position is an excellent synthetic handle for introducing a wide array of substituents. chemrxiv.org Its ability to be replaced by other groups through desilylation-functionalization sequences has already been noted. Furthermore, the C-Si bond can participate directly in cross-coupling reactions. Hatanaka and Hiyama were pioneers in reporting the cross-coupling of (trimethylsilyl)acetylenes, a reaction that has since been expanded to other organosilanes. nih.gov

This capability allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 position, significantly broadening the synthetic utility of 3-(trimethylsilyl)coumarins. The silyl group can direct metallation to the adjacent position or activate the molecule for specific transformations, making it a cornerstone for building complex molecular architectures based on the coumarin scaffold. nih.gov The steric bulk of the TMS group can also influence the stereochemistry of reactions at nearby positions. wikipedia.org

Reactivity of the Coumarin Core

The coumarin, or 2H-1-benzopyran-2-one, ring system possesses its own distinct reactivity patterns, characterized by an α,β-unsaturated lactone moiety fused to a benzene (B151609) ring. arabjchem.orgresearchgate.net The presence of the C-3 trimethylsilyl group modifies this inherent reactivity.

Electrophilic and Nucleophilic Additions at C-3 and C-4 Positions

The coumarin core is susceptible to both electrophilic and nucleophilic attacks. The carbonyl group (C-2) is electrophilic at the carbon and nucleophilic at the oxygen. libretexts.orgyoutube.com The double bond between C-3 and C-4 is electron-deficient due to conjugation with the carbonyl group, making the C-4 position a prime target for nucleophilic (Michael) addition. dalalinstitute.com

Table 2: Reactivity at C-3 and C-4 Positions

Position Attacking Species Description Source
C-4 Nucleophile Susceptible to Michael (1,4-conjugate) addition due to electron deficiency. dalalinstitute.com
C-3 Electrophile Generally less reactive towards electrophiles than the aromatic ring. The silyl group sterically hinders attack. youtube.com
C-2 (Carbonyl C) Nucleophile Subject to direct nucleophilic attack (1,2-addition). libretexts.org

In this compound, the bulky TMS group at C-3 sterically hinders direct attack at this position. However, it influences the electronic nature of the C3-C4 double bond. Nucleophilic addition is still expected to occur preferentially at the C-4 position. Electrophilic addition to the C3-C4 double bond is less common for coumarins as it would disrupt the aromaticity of the fused benzene ring system. Electrophiles are more likely to attack the carbonyl oxygen or the electron-rich positions of the benzene ring. youtube.comlibretexts.org

Cyclization and Annulation Reactions of the Benzopyranone Scaffold

The coumarin scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve functional groups on the coumarin ring reacting to form new rings. For example, 4-hydroxycoumarins are common starting materials for such transformations. They can undergo condensation and cyclization with various reagents to build new pyran or other heterocyclic rings onto the coumarin framework. researchgate.net

A reaction between 3-substituted chromones and β-keto esters can provide access to highly functionalized 3-acyl-4-arylcoumarins through a process involving benzannulation. researchgate.net Furthermore, cycloaddition reactions can be employed to construct novel ring systems. A [3+2+1] cycloaddition involving (trimethylsilyl)acetylenes has been used to form α-pyrones, indicating that the silyl-substituted core can participate in complex ring-forming processes. nih.gov These strategies allow for the expansion of the coumarin core into larger, polycyclic structures with potential applications in materials science and medicinal chemistry. nih.gov

Regioselectivity and Stereoselectivity in Reactions

The presence and nature of substituents dramatically influence the outcome of chemical reactions. khanacademy.orgyoutube.com In the case of this compound, the bulky and electronically distinct TMS group at the C-3 position is a primary determinant of both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the resulting product). khanacademy.orgyoutube.com

Regioselectivity: The TMS group can exert a powerful directing effect. In analogous heterocyclic systems, silyl groups have been shown to direct lithiation to the adjacent position, creating a specific site for subsequent electrophilic attack. Computational studies on related silylated compounds, such as silylated alkenes in cycloaddition reactions, have revealed that predicting regioselectivity can be complex, sometimes defying classical assumptions and requiring detailed theoretical analysis to understand the electronic factors at play. acs.orgnih.gov

Stereoselectivity: The steric bulk of the trimethylsilyl group is a significant factor in controlling the stereochemical outcome of reactions. During a reaction, the molecule will often adopt a transition state that minimizes steric hindrance, meaning the bulky TMS group will orient itself to be as far as possible from other large groups. khanacademy.org This principle is fundamental in asymmetric synthesis, where a specific stereoisomer is the desired product. khanacademy.orgyoutube.com For instance, in reactions involving chiral catalysts, the interaction between the catalyst and the silyl group can lead to the preferential formation of one enantiomer over another. nih.gov The stereochemistry of the substrate itself can, in some cases, dictate the stereochemistry of the product in what is known as a stereospecific reaction. youtube.com

Table 1: Factors Influencing Selectivity in Reactions of Silylated Coumarins

Factor Influence on Selectivity Description
Steric Hindrance Primarily governs stereoselectivity The large size of the TMS group favors reaction pathways and transition states that minimize steric clash, leading to the formation of specific stereoisomers.
Electronic Effects Influences regioselectivity and reaction rate The silicon atom can stabilize adjacent carbanions or influence the electron density of the coumarin ring system, directing incoming reagents to specific positions.
Directing Group Ability Controls regioselectivity The TMS group can direct metallation (e.g., lithiation) to an adjacent carbon, creating a specific nucleophilic site for further functionalization.

| Catalyst Interaction | Affects both regio- and stereoselectivity | In catalyzed reactions, the interaction between the silyl group and the catalyst (metal or organocatalyst) is crucial for determining the reaction's outcome. |

Mechanistic Pathways of Key Reactions

Understanding the step-by-step pathway, or mechanism, through which a reaction proceeds is crucial for optimizing conditions and predicting outcomes. For this compound and related compounds, reactions can be broadly categorized by their mechanistic pathways, including those mediated by radicals, metals, or organocatalysts. nih.gov

Radical reactions involve highly reactive species with unpaired electrons. The activation of alkyl halides via halogen atom transfer by silyl radicals is a known strategy in organic synthesis. rsc.org For instance, tris(trimethylsilyl)silane (B43935) can be used in photoredox catalysis to generate silyl radicals, which then abstract a halogen atom to create a carbon-centered radical. rsc.orgnih.gov This carbon radical can then participate in cross-coupling reactions. rsc.org

In the context of coumarins, visible-light-mediated radical cascade reactions have been developed for the synthesis of functionalized derivatives, such as 3-bromocoumarins from alkynoates. acs.org While specific studies on radical reactions of this compound are not extensively detailed, the principles of silyl radical-mediated activation suggest a potential pathway for its transformation. nih.gov The mechanism would likely involve the generation of a silyl radical, which could interact with the coumarin system or a suitable reaction partner to initiate a radical cascade.

Transition metals are powerful catalysts for a vast array of organic transformations, including those involving organosilicon compounds. nih.govmdpi.com Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a prominent example. mdpi.comuni-regensburg.de Rhenium-catalyzed hydrosilylation of carbonyls, for instance, has been studied mechanistically, revealing multiple possible pathways. mdpi.com

One proposed mechanism is an ionic outer-sphere pathway . This begins with the coordination of the silane (B1218182) to the metal center, followed by a nucleophilic attack from the substrate onto the silicon atom. This cleaves the Si-H bond, generating a metal hydride and an activated substrate, which then combine to form the final product. mdpi.com

An alternative pathway involves the formation of an η²–silane complex , where the silane binds side-on to the metal. Following coordination of the ketone (or other substrate), the reaction can proceed either by direct transfer of a hydride from the silicon to the carbonyl carbon or through an oxidative addition of the silane to the metal center, followed by a subsequent reductive elimination step. mdpi.com Palladium catalysis is also widely used, enabling reactions like the modular synthesis of coumarins from acid chlorides and alkynes. acs.org

Table 2: Comparison of Proposed Rhenium-Catalyzed Hydrosilylation Mechanisms

Mechanistic Pathway Key Intermediates Description
Ionic Outer-Sphere η¹-silane complex, anionic metal hydride, activated substrate. mdpi.com Involves heterolytic cleavage of the Si-H bond initiated by nucleophilic attack of the substrate on the silicon atom. mdpi.com

| η²–Silane Complex Formation | η²–silane complex, silyl-oxy complex. mdpi.com | The silane coordinates to the metal, followed by substrate binding. Product formation occurs via hydride transfer or oxidative addition/reductive elimination. mdpi.com |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, including the synthesis of chiral coumarin derivatives. nih.govnih.govbeilstein-journals.org These reactions often rely on bifunctional catalysts that can activate both reaction partners simultaneously. nih.gov

A notable example is the reaction of coumarin derivatives promoted by modified cinchona alkaloids. nih.govresearchgate.net In one such cascade reaction, a bifunctional catalyst activates a 3-cyano-4-styrylcoumarin and a 2-mercaptoacetophenone independently through hydrogen bonding and ion-pairing interactions. researchgate.net This dual activation controls the stereoselectivity of the initial thia-Michael addition. researchgate.net The resulting intermediate then undergoes an intramolecular vinylogous aldol (B89426) reaction, followed by an annulation (ring-forming) step to construct complex, polycyclic chiral products with high diastereoselectivity and enantioselectivity. researchgate.net The mechanism highlights the ability of organocatalysts to orchestrate multi-step sequences within a single pot, leading to significant molecular complexity from simple starting materials. nih.govresearchgate.net

Table 3: Steps in an Exemplary Organocatalytic Cascade for Coumarin Functionalization

Step Reaction Type Role of Catalyst
1. Initial Binding Acid-Base Interaction Bifunctional catalyst activates both the coumarin derivative and the nucleophile (e.g., mercaptan) through non-covalent interactions. researchgate.net
2. Conjugate Addition Thia-Michael Addition The activated nucleophile adds to the coumarin scaffold in a stereocontrolled manner. researchgate.net
3. Intramolecular Reaction Vinylogous Aldol Reaction The intermediate undergoes an internal cyclization to form a new ring. researchgate.net

| 4. Final Annulation | Cyclization/Annulation | A final ring-closing step yields the complex polycyclic product, and the catalyst is regenerated. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Trimethylsilyl 2h 1 Benzopyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive view of the molecular framework of 3-(Trimethylsilyl)-2H-1-benzopyran-2-one by mapping the chemical environments of its constituent atoms.

Proton (1H) NMR Analysis of Silyl (B83357) and Coumarin (B35378) Protons

The ¹H NMR spectrum offers distinct signals for the protons of the trimethylsilyl (B98337) (TMS) group and the coumarin core. The nine protons of the TMS group typically appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature of silicon-bound methyl groups. rsc.org The protons of the coumarin ring system resonate at lower fields, with their specific chemical shifts and coupling patterns providing information about their positions on the aromatic and pyrone rings. nih.gov The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzopyran ring. mdpi.com

Table 1: Illustrative ¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Si(CH₃)₃ ~0.3 s (singlet)
Coumarin Protons 7.0 - 8.0 m (multiplet)

Carbon-13 (13C) NMR Spectroscopy with Focus on Quaternary Carbons and Silicon Effects

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the trimethylsilyl group exhibit a characteristic upfield signal. chemicalbook.com A key aspect of the ¹³C NMR analysis is the identification of quaternary carbons, such as the carbonyl carbon of the lactone ring and the carbon atom to which the silyl group is attached. The chemical shift of the carbon atom bonded to the silicon is notably influenced by the electropositive nature of silicon. umich.edu The signals for the aromatic and pyrone ring carbons appear in the downfield region, with their precise shifts dependent on their electronic environment. docbrown.info

Table 2: Representative ¹³C NMR Chemical Shifts

Carbon Assignment Chemical Shift (δ, ppm)
Si(CH₃)₃ ~ -1
C3 (C-Si) ~ 125
C2 (C=O) ~ 160
Aromatic/Pyrone Carbons 115 - 155

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing connectivity between atoms. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation technique establishes proton-proton couplings within the coumarin ring system, helping to assign the signals of adjacent protons. youtube.comyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com This is crucial for definitively assigning the carbon signals of the coumarin framework based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com It is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons, thus piecing together the entire molecular puzzle.

Silicon-29 (29Si) NMR Spectroscopy for Silyl Group Characterization

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. huji.ac.il For this compound, the ²⁹Si NMR spectrum would show a characteristic resonance for the trimethylsilyl group. The chemical shift in ²⁹Si NMR is sensitive to the nature of the substituents attached to the silicon atom. umich.eduresearchgate.net While a broad background signal from the glass NMR tube can sometimes be present, specific signals for the silicon in the compound can be clearly identified. huji.ac.il The typical chemical shift range for silicon in organosilicon compounds provides a reliable method for characterizing the silyl group within the molecule. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. nist.gov This technique is invaluable for confirming the elemental composition of derivatives of this compound. By comparing the experimentally measured exact mass to the calculated mass for a proposed molecular formula, the identity of the compound can be unequivocally established. rsc.org This is particularly important in synthetic chemistry to verify the successful formation of new derivatives. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
3,4-Dihydro-2H-1-benzopyran-2-one
2-Chlorophenol
Trimethylsilyl chloride
2-(Trimethylsilyl)phenol
Tris(trimethylsilyl)methyl] dimethylsilanes
Tris(trimethylsilyl)methyl] diphenylsilanes
3-Acetylcoumarin
3-Acetylbenzocoumarin
3-(Triethylsilyl)pyridine
(E)-Dimethyl(phenyl)(styryl)silane
tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate
Bis(trimethylsilyl)methane
1,3,5-Trimethylbenzene
(Trimethylsilyl)propionic acid
3-Methyl-2H-1-benzopyran-2-one

Fragmentation Pathways of the Trimethylsilyl Moiety in Coumarins

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing their fragmentation patterns upon ionization. In the analysis of this compound, the fragmentation is influenced by both the stable coumarin ring system and the attached trimethylsilyl (TMS) group.

Under electron ionization (EI), the coumarin nucleus typically undergoes a characteristic retro-Diels-Alder reaction, leading to the loss of carbon monoxide (CO) from the pyrone ring to form a stable benzofuran (B130515) radical ion. benthamopen.comresearchgate.net This is often followed by a subsequent loss of another CO molecule. nih.gov

The presence of the trimethylsilyl group introduces additional, highly characteristic fragmentation pathways. The TMS group is primarily used to increase the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. fu-berlin.de Its fragmentation is well-documented and serves as a diagnostic tool. nih.gov Key fragmentation events for the trimethylsilyl moiety include:

Loss of a methyl radical (•CH₃): A common initial fragmentation is the loss of a methyl group from the silicon atom, resulting in a stable [M-15]⁺ ion. This ion is often a prominent peak in the mass spectrum.

Formation of the trimethylsilyl cation: Cleavage of the Si-C bond attached to the coumarin ring can produce the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at m/z 73.

Rearrangements: McLafferty-type rearrangements and other complex intramolecular reactions involving the siliconium ion can also occur, leading to a series of diagnostic ions. nih.gov

For this compound, a combination of these pathways is expected. The molecular ion would first be observed, followed by fragments corresponding to the loss of a methyl group, the loss of CO from the lactone, and the formation of the benzofuran ring, alongside ions characteristic of the TMS group itself. High-resolution mass spectrometry can be employed to distinguish between fragments with the same nominal mass, such as CO and N₂, ensuring accurate structural elucidation. benthamopen.com

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, creating a powerful tool for analyzing complex mixtures. chromatographytoday.comresearchgate.net The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is one of the most robust and widely used hyphenated techniques in chemical analysis. nih.govlongdom.org

In this technique, the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase within a column. longdom.org As each separated component elutes from the column, it is directly introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that acts as a molecular fingerprint. nih.govlongdom.org

GC-MS is particularly well-suited for the analysis of mixtures containing this compound for several reasons:

Separation and Identification: It allows for the separation of the target compound from starting materials, byproducts, or other components in a crude reaction mixture. researchgate.net

Structural Information: The mass spectrum obtained for each separated peak provides detailed structural information based on its fragmentation pattern, allowing for unambiguous identification. benthamopen.com

Volatility: The trimethylsilyl group enhances the volatility of the coumarin, making it amenable to GC analysis. fu-berlin.de The analysis of TMS derivatives of various natural products, including terpenoids and phenylpropenoids, by GC-MS is a common and effective strategy. nih.govresearchgate.net

The use of GC-MS provides both the retention time from the GC and the mass spectrum from the MS, offering two independent parameters for the confident identification and quantification of this compound in a mixture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present, providing valuable structural information.

The IR spectrum of this compound is dominated by the vibrational modes of its two main structural features: the coumarin lactone ring and the trimethylsilyl group.

The coumarin lactone system has several characteristic absorption bands:

Lactone Carbonyl (C=O) Stretch: This is typically a very strong and sharp absorption band appearing in the region of 1750-1720 cm⁻¹. The exact position is sensitive to substitution on the coumarin ring.

C-O-C Stretch: The ester-like C-O-C linkage within the lactone ring gives rise to strong stretching vibrations, usually observed in the 1300-1000 cm⁻¹ range.

Aromatic C=C Stretch: The benzene (B151609) ring portion of the coumarin structure will show multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

The trimethylsilyl (TMS) group also has distinct and easily identifiable absorption bands:

Symmetric CH₃ Deformation: A strong, characteristic band appears around 1250 cm⁻¹, often referred to as the "silyl umbrella" mode.

Si-C Stretch and CH₃ Rocking: These vibrations give rise to one or more bands of medium to strong intensity in the 870-750 cm⁻¹ range.

The table below summarizes these expected characteristic vibrational modes.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Lactone C=OStretch1750 - 1720Strong, Sharp
Aromatic C=CStretch1600 - 1450Variable, Sharp
Trimethylsilyl (Si-(CH₃)₃)Symmetric CH₃ Deformation~1250Strong
C-O-CAsymmetric/Symmetric Stretch1300 - 1000Strong
Trimethylsilyl (Si-C)Stretch / CH₃ Rock870 - 750Strong

This interactive table summarizes the key IR absorption bands for the specified functional groups.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, the principles of its solid-state conformation can be inferred from studies on coumarin and its derivatives. researchgate.netrsc.org

Molecular Conformation: The coumarin bicyclic ring system is generally planar. The attachment of the bulky trimethylsilyl group at the 3-position would introduce significant steric hindrance. The Si-C bond length and the C-Si-C bond angles within the TMS group would conform to standard values for organosilicon compounds. The rotational orientation of the TMS group relative to the plane of the coumarin ring would be a key conformational feature, likely adopting a position that minimizes steric clash with the adjacent carbonyl oxygen and the C4-hydrogen.

Computational and Theoretical Investigations of 3 Trimethylsilyl 2h 1 Benzopyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. The process typically involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately.

For a molecule like 3-(Trimethylsilyl)-2H-1-benzopyran-2-one, geometry optimization would be performed to find the lowest energy arrangement of its atoms. This process yields key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2=O11Data not available
C8a-O1Data not available
C3-SiData not available
Bond Angles (°) O1-C2-C3Data not available
C4-C3-SiData not available
Dihedral Angles (°) O1-C2-C3-C4Data not available

This table is for illustrative purposes only. Specific calculated values for this compound are not available in the public domain.

The electronic structure analysis would provide information on the distribution of electrons within the molecule, including orbital energies and charge distributions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. Specific calculated values for this compound are not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent varying electrostatic potentials. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas show electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For a coumarin (B35378) derivative, the carbonyl oxygen would be expected to be an area of high negative potential.

Spectroscopic Property Predictions

Computational methods can also simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound.

Computational NMR Chemical Shift Predictions

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure elucidation. These calculations can provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions has significantly improved with the development of advanced computational models and machine learning approaches. However, without specific studies on this compound, predicted chemical shifts cannot be reported.

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H4Data not availableData not available
H5Data not availableData not available
Si(CH₃)₃Data not availableData not available

This table is for illustrative purposes only. Specific calculated and experimental values for this compound are not available in the public domain.

Simulated IR and UV-Vis Spectra

Theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can be generated computationally. Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule, which correspond to the absorption bands in an experimental IR spectrum. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions, which are visualized as the UV-Vis absorption spectrum. These simulations are valuable for interpreting experimental spectra and assigning specific spectral features to molecular motions or electronic excitations.

Reaction Mechanism Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. For this compound, theoretical studies can predict reaction pathways, determine the structures of transient intermediates, and explain observed selectivities.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms at a computational level heavily relies on locating and characterizing transition states (TS). These are first-order saddle points on the potential energy surface that connect reactants to products. Methods like Density Functional Theory (DFT) are commonly employed to optimize the geometries of reactants, products, and transition states.

For a hypothetical reaction, such as the nucleophilic addition to the C4 position of the coumarin ring, computational analysis would involve the following steps:

Geometry Optimization: The ground state geometries of this compound and the incoming nucleophile are optimized.

Transition State Search: A search for the transition state structure is performed using algorithms like the Berny optimization algorithm.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Calculations: The electronic energies of the optimized structures are calculated to determine the activation barrier and the thermodynamics of the reaction.

These calculations provide a quantitative understanding of the reaction's feasibility and kinetics.

Understanding Regioselectivity and Stereoselectivity through Computational Models

Many reactions involving substituted coumarins can yield multiple products, making the understanding of regioselectivity and stereoselectivity crucial. Computational models, particularly those based on Molecular Electron Density Theory (MEDT), offer profound insights into the origins of this selectivity. mdpi.comrsc.org

In the context of cycloaddition reactions involving silylated compounds, computational studies have shown that the regioselectivity can be rationalized by analyzing the electronic structure of the reactants. mdpi.com For example, in the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylnitrile N-oxides, DFT calculations have been used to explore the different possible regioisomeric pathways. mdpi.com The activation energies for each path are calculated, and the pathway with the lower activation energy is predicted to be the major product. Such studies have successfully challenged and revised previously proposed reaction mechanisms based solely on experimental observations. mdpi.com

For this compound, which can be considered a substituted α,β-unsaturated ester, its reactivity in pericyclic reactions or with nucleophiles can be modeled. The presence of the bulky and electron-donating trimethylsilyl (B98337) group at the C3 position is expected to significantly influence the regioselectivity of these reactions. Computational models can quantify these steric and electronic effects. For instance, in a Michael addition reaction, a nucleophile could potentially attack the C4 position. DFT calculations could predict the relative energies of the transition states leading to different stereoisomers, thereby explaining any observed diastereoselectivity. mdpi.com

Photophysical Property Modeling

Coumarins are renowned for their fluorescent properties, which are highly sensitive to their substitution pattern and environment. Computational modeling, especially using Time-Dependent Density Functional Theory (TD-DFT), is a powerful approach to predict and interpret the photophysical characteristics of these molecules. rsc.orgresearchgate.netchemrxiv.org

Ground and Excited State Energy Calculations

The photophysical behavior of a molecule is governed by the energies of its ground state (S₀) and various excited states (e.g., the first singlet excited state, S₁). TD-DFT is a widely used method for calculating the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. rsc.org

The general procedure involves:

Optimizing the ground state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized ground state geometry to obtain the vertical excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition.

For coumarin derivatives, TD-DFT calculations have been shown to provide results in good agreement with experimental data. researchgate.net These calculations can predict how substituents will shift the absorption and emission wavelengths. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of the nature of the excitation (e.g., π-π* or n-π*). researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for this compound compared to the parent coumarin molecule.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Calculated λmax (nm)
Coumarin-6.5-1.25.3310
This compound-6.2-1.15.1325

Note: The data in this table is illustrative and not based on actual reported values for this compound.

Influence of Silylation on Photostability and Optical Characteristics

The introduction of a silyl (B83357) group can significantly impact the photostability and optical properties of a chromophore. nih.gov Computational studies can help to elucidate the mechanisms behind these effects.

The trimethylsilyl group is generally considered to be electron-donating through hyperconjugation and sterically bulky. Computationally, the electronic effect can be observed in the raising of the HOMO energy level, as illustrated in the table above. This often leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

Furthermore, the bulky nature of the TMS group can enhance photostability by sterically hindering intermolecular interactions that might lead to photodecomposition pathways. It can also restrict intramolecular rotations in the excited state, which can reduce non-radiative decay pathways and potentially increase the fluorescence quantum yield.

Computational models can also be used to investigate potential photodegradation pathways. By calculating the energies of various potential photoproducts and the barriers to their formation, one can predict the relative photostability of different derivatives. While specific studies on the photostability of this compound are scarce, the general principles derived from computational studies on other silylated organic molecules suggest that the TMS group likely enhances its stability and modulates its optical properties in a predictable manner.

Applications of 3 Trimethylsilyl 2h 1 Benzopyran 2 One in Advanced Organic Synthesis and Materials Science

As Versatile Building Blocks in Organic Synthesis

The carbon-silicon bond in 3-(trimethylsilyl)-2H-1-benzopyran-2-one is a key feature that has been exploited in various synthetic strategies. The trimethylsilyl (B98337) group can act as a leaving group in the presence of fluoride (B91410) ions or under palladium catalysis, enabling the introduction of a wide range of substituents at the 3-position of the coumarin (B35378) ring. This reactivity has made it a valuable precursor for the synthesis of diverse and complex molecular structures.

Precursor for Complex Coumarin Architectures

The strategic placement of the trimethylsilyl group on the coumarin core allows for its use as a synthetic handle in the construction of more elaborate coumarin derivatives. While direct examples of the use of this compound for creating complex coumarin architectures are not extensively documented, the known reactivity of silylarenes in cross-coupling reactions suggests its potential. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In this context, the trimethylsilyl group can be replaced by various aryl, alkyl, or vinyl groups, leading to the formation of 3-substituted coumarins that are otherwise difficult to synthesize. researchgate.netsemanticscholar.org

The general approach would involve the reaction of this compound with an appropriate organic halide or triflate in the presence of a palladium catalyst and a fluoride source. The fluoride activates the silicon, facilitating the transmetalation step in the catalytic cycle. This methodology would provide access to a library of 3-substituted coumarins with diverse functionalities, which are valuable scaffolds in medicinal chemistry and materials science. capes.gov.brnih.gov

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Complex Coumarins

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compoundAryl halide/triflatePalladium catalyst, Fluoride source3-Aryl-2H-1-benzopyran-2-one
This compoundAlkyl halidePalladium catalyst, Fluoride source3-Alkyl-2H-1-benzopyran-2-one
This compoundVinyl halidePalladium catalyst, Fluoride source3-Vinyl-2H-1-benzopyran-2-one

Synthesis of π-Extended Coumarin Derivatives

The development of π-extended coumarin derivatives is of great interest due to their unique photophysical properties and potential applications in organic electronics. rsc.orgresearchgate.netresearchgate.net The synthesis of these systems often involves the annulation of additional aromatic rings onto the coumarin core. This compound can serve as a key starting material in this endeavor.

A plausible synthetic strategy involves the initial cross-coupling of the silylated coumarin with a molecule containing an alkyne or a diene functionality. The resulting 3-alkynyl or 3-dienyl coumarin can then undergo intramolecular cyclization or a subsequent intermolecular reaction, such as a Diels-Alder reaction, to build the extended π-system. The trimethylsilyl group is instrumental in the initial C-C bond formation, allowing for the precise introduction of the necessary unsaturated moiety. While specific examples starting from this compound are not prevalent in the reviewed literature, the general principle of using silylarenes in the synthesis of conjugated systems is well-established.

Bridging to Diverse Heterocyclic Scaffolds

The fusion of coumarins with other heterocyclic rings can lead to novel compounds with enhanced biological activities and unique material properties. capes.gov.brnih.gov The reactivity of the trimethylsilyl group in this compound provides a pathway to such fused systems.

A notable example is the synthesis of 3-(1,2,3-triazolyl) coumarin derivatives. This synthesis begins with 3-bromocoumarin, which undergoes a Sonogashira cross-coupling reaction with a terminal alkyne to yield a 3-alkynylcoumarin. researchgate.net In a related approach, a 3-(trimethylsilylethynyl) coumarin was synthesized and subsequently reacted via a 1,3-dipolar cycloaddition with an azide (B81097) to form the triazole ring. researchgate.net This demonstrates the utility of the silyl (B83357) group as a precursor to an alkyne, which is a versatile functional group for constructing heterocyclic rings. This strategy can potentially be extended to the synthesis of other fused heterocycles like pyrazoles, isoxazoles, and pyrimidines, by choosing the appropriate reaction partners for the 3-alkynyl coumarin intermediate.

Role in Materials Science

The unique photophysical properties of the coumarin core, such as strong fluorescence and environmental sensitivity, make it an attractive component for advanced materials. The ability to functionalize the 3-position of the coumarin ring using this compound as a precursor allows for the fine-tuning of these properties for specific applications in materials science.

Optoelectronic Applications

Coumarin derivatives are being actively investigated for their potential in optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). sci-hub.boxbath.ac.uknih.gov The performance of these devices is highly dependent on the electronic properties of the organic materials used. The introduction of various electron-donating or electron-withdrawing groups at the 3-position of the coumarin ring can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its absorption and emission characteristics. sci-hub.box

This compound can be envisioned as a key intermediate in the synthesis of a diverse range of 3-substituted coumarins for optoelectronic applications. By employing cross-coupling reactions, a wide variety of functional groups can be introduced at the 3-position, allowing for a systematic study of structure-property relationships. This approach enables the rational design of coumarin-based materials with optimized properties for specific optoelectronic applications. The introduction of a silyl group itself can also influence the electronic properties of the coumarin system. chemrxiv.org

Table 2: Potential Optoelectronic Applications of 3-Substituted Coumarins

ApplicationDesired PropertyRole of 3-Substituent
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, Tunable emission colorElectron-donating or -withdrawing groups to control the band gap
Dye-Sensitized Solar Cells (DSSCs)Broad absorption spectrum, Efficient charge transferAnchoring groups for attachment to semiconductor surfaces, π-conjugated linkers
Organic Photovoltaics (OPVs)Matched energy levels with acceptor materialsModification of HOMO/LUMO levels for efficient charge separation

Development of Fluorescent Probes and Dyes

Coumarin-based fluorescent probes and dyes are widely used in biological imaging and sensing applications due to their high sensitivity, photostability, and tunable fluorescence properties. researchgate.netresearchgate.netnih.govnih.gov The synthesis of these molecules often requires the precise installation of a recognition element (receptor) and a signaling unit (fluorophore) on the coumarin scaffold.

The use of this compound offers a strategic advantage in the synthesis of such probes. The trimethylsilyl group can serve as a placeholder, which can be replaced in a later synthetic step by the desired functional group, such as a receptor for a specific analyte or a reactive group for bioconjugation. This late-stage functionalization approach is highly valuable as it allows for the diversification of fluorescent probes from a common intermediate. For example, the silyl group could be substituted with a chelating agent to create a probe for metal ions, or with a reactive handle for covalent attachment to biomolecules. While direct examples are scarce for this specific silyl-coumarin, the principle is a common strategy in the design of complex functional molecules.

Enhancement of Photostability in Covalently Bonded Matrices

The inherent photosensitivity of many organic chromophores, including coumarins, can limit their application in materials that require long-term stability under light exposure. However, embedding these chromophores into a rigid matrix can significantly enhance their photostability. The covalent attachment of coumarin derivatives into polymer matrices is a particularly effective strategy. This process restricts molecular motion and non-radiative decay pathways, such as photo-isomerization, which are often responsible for photodegradation.

The this compound molecule is exceptionally well-suited for this purpose. The trimethylsilyl group at the C3 position can act as a reactive handle for covalent incorporation into polymeric structures, especially silicone-based polymers like polysiloxanes. Through reactions such as hydrosilylation or condensation, the coumarin unit can be permanently anchored within the polymer backbone or as a pendant group.

Research has shown that coumarins covalently immobilized in a polymer matrix exhibit improved photostability and photobleaching performance. mdpi.com The rigid environment of the matrix helps to dissipate absorbed energy through radiative pathways (fluorescence) rather than through destructive chemical reactions. nih.govmdpi.com This stiffening effect is known to increase the fluorescence quantum yield and operational lifetime of the chromophore. nih.gov For instance, a patent for self-indicating photo-repatternable hybrid materials discusses the use of silyl-substituted coumarins, highlighting their utility in creating robust, light-sensitive polymers. google.com The enhanced stability makes these materials suitable for applications such as optical data storage, fluorescent sensors, and solid-state dye lasers. nih.govmdpi.com

As Scaffolds for Bioactive Molecules

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products with diverse pharmacological activities and its ability to interact with various biological targets. researchgate.netnih.govrsc.org The compound this compound leverages this privileged structure, with the TMS group providing a key site for synthetic modification to create novel therapeutic agents.

Design and Synthesis of Derivatives with Targeted Biological Interactions

The synthetic utility of the C-Si bond makes this compound a highly valuable precursor for a wide range of 3-substituted coumarin derivatives. The TMS group can be readily cleaved and replaced by a variety of functional groups through well-established organosilicon chemistry. This allows for the precise installation of moieties designed to interact with specific biological targets.

Key synthetic transformations include:

Protodesilylation/Halodesilylation: Treatment with acids or halogens (e.g., ICl, Br₂) replaces the TMS group with a hydrogen or a halogen atom, respectively. The resulting 3-halocoumarins are themselves versatile intermediates for cross-coupling reactions.

Acylation: Friedel-Crafts acylation conditions can introduce acyl groups, leading to ketones that can be further modified.

Cross-Coupling Reactions: The TMS group facilitates palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the introduction of aryl, heteroaryl, or alkenyl substituents. This is a powerful method for creating derivatives with extended conjugation or specific steric and electronic properties. mdpi.com

These synthetic strategies enable the creation of libraries of coumarin derivatives with diverse functionalities at the C3 position, which is crucial for modulating biological activity. nih.govgaacademy.orgnih.gov For example, introducing aromatic or heterocyclic rings can lead to compounds with potential anticancer, anti-inflammatory, or antimicrobial properties. chemmethod.comrsc.org

Table 1: Synthetic Routes from this compound to Bioactive Derivatives

Starting MaterialReagents/ConditionsProduct ClassPotential Biological Target/Activity
This compoundAr-I, Pd(OAc)₂, TBAF3-Aryl-2H-1-benzopyran-2-onesEnzyme inhibitors (e.g., kinases, oxidases), Anticancer agents
This compoundICl or NBS3-Halo-2H-1-benzopyran-2-onesIntermediate for further functionalization (e.g., Suzuki, Sonogashira coupling)
This compoundRCOCl, AlCl₃3-Acyl-2H-1-benzopyran-2-onesPrecursors for heterocyclic synthesis (e.g., pyrazoles), Antimicrobial agents
This compoundR-CHO, KF3-(α-Hydroxyalkyl)-2H-1-benzopyran-2-onesModulators of protein-protein interactions

This table is illustrative of potential synthetic pathways based on known organosilicon chemistry.

Exploration of Structure-Activity Relationships at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological effect. The this compound scaffold is an excellent platform for systematic SAR exploration. By using the TMS group as a synthetic anchor point, chemists can generate a series of analogues where only the substituent at the C3 position is varied.

The nature of the C3 substituent can profoundly influence a molecule's interaction with its biological target. Key molecular properties that can be systematically altered include:

Steric Bulk: Increasing the size of the substituent can probe the dimensions of a receptor's binding pocket.

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the molecule's polarity and its ability to form electrostatic or dipole-dipole interactions. mdpi.com

Hydrogen Bonding Capacity: Adding hydrogen bond donors or acceptors can establish or disrupt critical interactions with amino acid residues in a protein target. nih.gov

Hydrophobicity: Altering the lipophilicity of the substituent affects the molecule's solubility, cell permeability, and hydrophobic interactions within the binding site.

For instance, in the development of enzyme inhibitors, replacing the TMS group with a series of substituted phenyl rings can systematically map the hydrophobic and electronic requirements of the enzyme's active site. nih.gov Computational studies, such as molecular docking, can be used in conjunction with these experimental SAR results to build predictive models for designing more potent and selective inhibitors. nih.gov

Table 2: Illustrative SAR at the C3 Position of the Coumarin Scaffold

C3-Substituent TypeExample GroupAnticipated Effect on Biological Interaction
Small, Non-polar-CH₃, -EtProbes for small hydrophobic pockets.
Bulky, Lipophilic-Phenyl, -NaphthylEnhances binding through π-stacking and hydrophobic interactions; may improve potency but could reduce selectivity.
Hydrogen Bond Donor/Acceptor-OH, -NH₂, -C(O)NHRForms specific hydrogen bonds with the target protein, potentially increasing affinity and selectivity.
Charged/Polar-COOH, -SO₃H, -N⁺R₃Interacts with charged residues on the protein surface; can improve aqueous solubility.
Flexible Chain-O(CH₂)nCH₃, -(CH₂)n-ArylAllows the substituent to adopt an optimal conformation within a flexible or extended binding site.

This table provides generalized principles for SAR studies.

Facilitating Ligand Design and Modification

The process of discovering and optimizing a ligand for a specific biological target is a cornerstone of drug development. The this compound scaffold serves as an ideal starting point for this process. Its status as a "privileged structure" means that its core framework is already predisposed to bind to a variety of biological macromolecules. researchgate.netmdpi.com The reactive TMS group provides the synthetic flexibility needed for rapid ligand modification and optimization.

A typical ligand design workflow using this scaffold would involve:

Scaffold Hopping/Initial Screening: this compound or a simple derivative is identified as a hit from a high-throughput screen or by its structural similarity to a known ligand.

Library Synthesis: A combinatorial library of analogues is rapidly synthesized by replacing the TMS group with a diverse set of chemical moieties, exploring different sizes, shapes, and electronic properties.

Biological Evaluation: The library is screened against the target protein to identify compounds with improved activity ("hits").

Iterative Optimization: Guided by the initial SAR data and computational modeling, further rounds of synthesis are performed to fine-tune the C3 substituent of the most promising hits, optimizing for binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The ability to easily and systematically modify the coumarin scaffold at the C3 position via the TMS handle accelerates the drug discovery cycle, enabling a more efficient path from an initial hit to a lead compound. The versatility of the coumarin scaffold allows it to act as a ligand for a wide array of targets, from enzymes to metal ions, making this compound a powerful tool in modern medicinal chemistry. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The trimethylsilyl (B98337) group serves as a highly effective and versatile functional handle, enabling researchers to move beyond traditional coumarin (B35378) synthesis and explore more complex molecular architectures. Current research is heavily focused on developing precise and efficient methods for the derivatization of the 3-silylcoumarin core.

The C-3 position of the coumarin ring is a focal point for chemical modification to generate diverse and biologically relevant scaffolds. nih.gov The introduction of the trimethylsilyl group at this position provides a powerful tool for subsequent, highly selective functionalization.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the regioselective functionalization of the coumarin nucleus. frontiersin.org For instance, novel methods for the atroposelective alkenylation of coumarins have been developed using palladium catalysis, facilitated by transient directing groups. acs.org This approach allows for the construction of axially chiral aryl lactones with high efficiency. acs.org Similarly, palladium-catalyzed nucleophilic substitution of derivatives like (coumarinyl)methyl acetates enables the regioselective introduction of a wide array of carbon, nitrogen, and sulfur nucleophiles. ku.edu

The silyl (B83357) group itself can direct functionalization or be replaced in a controlled manner. This allows for the synthesis of complex coumarin derivatives that would be difficult to access through conventional methods. The reactivity of the C-3 position is significantly influenced by the substitution pattern on the rest of the coumarin ring, making the development of predictable and selective functionalization strategies an ongoing area of research. nih.gov

Table 1: Examples of Catalytic Systems for Regioselective Coumarin Functionalization

Catalyst SystemReaction TypeFunctionalization SiteReference
Palladium Acetate / F-TOTPIntramolecular C(sp³)--H functionalizationAlkane segments nih.gov
Palladium / Transient Directing GroupAtroposelective AlkenylationC-3 Position acs.org
Palladium ComplexNucleophilic SubstitutionMethyl group at C-4 ku.edu
Iridium PhotocatalystAlkylationC-3 Position nih.gov
Silver CatalystDifluoromethylationC-3 Position nih.gov

Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to reduce environmental impact. jetir.orgnih.gov Research efforts are directed towards using environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

A notable green approach involves a photoredox catalytic cascade radical reaction for the synthesis of 3-acylmethylated coumarins in water at room temperature. nih.gov This method avoids the use of conventional organic solvents and excess oxidants, offering operational simplicity and environmental sustainability. nih.gov Other sustainable strategies employ biocatalysts, such as tamarind juice, for Pechmann condensation reactions in aqueous media. ijisrt.com Ionic liquids are also being explored as recyclable catalysts and reaction media for Knoevenagel condensations to produce 3-substituted coumarins. rsc.orgresearchgate.netresearchgate.net These methods often lead to high yields, easy product isolation, and the ability to reuse the catalyst for multiple cycles. rsc.org

Table 2: Green Catalysts and Conditions for Coumarin Synthesis

Catalyst / MediumReaction TypeKey AdvantagesReference
Photoredox Catalyst / WaterRadical Addition/CyclizationEliminates organic solvents, mild conditions nih.gov
[MBSPy][HSO4] Ionic LiquidPechmann CondensationSolvent-free, reusable catalyst rsc.org
Tamarind JuicePechmann CondensationBiocatalyst, aqueous media, eco-friendly ijisrt.com
L-proline / TriethanolamineKnoevenagel CondensationGreen solvent, efficient researchgate.netresearchgate.net
ZrOCl₂·8H₂O/SiO₂Pechmann CondensationHeterogeneous catalyst, solvent-free jetir.org

Advanced Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For 3-(trimethylsilyl)-2H-1-benzopyran-2-one, this involves elucidating the precise role of the silicon group in modulating reactivity and developing advanced analytical techniques to monitor reactions in real time.

The trimethylsilyl group at the C-3 position significantly influences the electronic properties and reactivity of the coumarin core. The silyl group can act as a traceless directing group, a steric controller, or a precursor to other functional groups. Understanding these interactions is key to harnessing the full potential of this intermediate.

Recent studies have focused on the generation of silyl radicals from precursors like tris(trimethylsilyl)silane (B43935) through photoredox catalysis. nih.gov These silyl radicals can facilitate challenging transformations, such as the activation of alkyl halides for cross-coupling reactions. nih.govrsc.org This silyl-mediated photoredox catalysis opens up unique pathways for bond formation under mild conditions. nih.gov Furthermore, computational and experimental studies are providing insights into how the silicon atom interacts with the coumarin ring and other reagents, influencing the chemo- and regioselectivity of reactions. mdpi.com For example, density functional theory (DFT) calculations have been used to understand the mechanisms of antioxidant activity in coumarin derivatives, which can be modulated by substituents. nih.gov

The ability to monitor chemical reactions as they occur provides invaluable data on reaction kinetics, intermediates, and byproduct formation. researchgate.net This information is essential for optimizing reaction conditions and gaining mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-destructive tool for real-time analysis. youtube.com

Recent advancements have seen the coupling of flow chemistry with in-line NMR analysis, allowing for continuous monitoring of reactions. beilstein-journals.org Benchtop NMR spectrometers are also becoming more common, enabling the placement of analytical equipment directly in the fume hood alongside the reaction setup. beilstein-journals.org These techniques can be applied to study the kinetics of the formation and functionalization of this compound. Furthermore, specialized NMR techniques, such as 2D ²⁹Si–²⁹Si solid-state NMR enhanced by dynamic nuclear polarization, offer unprecedented opportunities to study the connectivity and spatial proximities of silicon atoms in complex organosilicon systems, which could be adapted to investigate intermediates and products derived from silyl-coumarins. acs.orgacs.org

Innovative Applications

The unique reactivity conferred by the trimethylsilyl group makes this compound a valuable building block for creating novel molecules with innovative applications in medicinal chemistry and materials science. Coumarins are already known for a vast range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. frontiersin.orgresearchgate.net

The functionalization of the 3-position is a key strategy in developing potent biological agents. nih.gov The TMS group serves as a versatile linchpin, allowing for the facile introduction of various pharmacophores and structural motifs through reactions like silyl-mediated cross-coupling. nih.gov This strategy enables the rapid generation of libraries of novel coumarin derivatives for high-throughput screening in drug discovery programs. For example, the synthesis of coumarin-isatin hybrids and coumarin-chalcone derivatives has led to compounds with significant anti-breast cancer activity. mdpi.com The ability to precisely modify the coumarin scaffold at the C-3 position allows for the fine-tuning of structure-activity relationships (SAR) to enhance potency and selectivity. mdpi.com

Beyond medicine, the silyl group can be used to attach the coumarin chromophore to other molecular systems or materials. This could lead to the development of novel fluorescent probes, sensors, or advanced materials where the photophysical properties of the coumarin are harnessed for specific functions.

Integration into Advanced Functional Materials

The incorporation of silicon-containing compounds, such as silylated coumarins, is a promising strategy in material sciences. chemrxiv.org The silyl group can enhance the photophysical properties and stability of the coumarin core, making it suitable for a range of advanced functional materials. nih.govacs.org

Research has demonstrated that silylating dye molecules can make their optical properties less susceptible to the local chemical environment, such as pH. acs.org This resilience is crucial for creating robust materials with stable and controllable fluorescence. For instance, the covalent bonding of silylated coumarin dyes within sol-gel xerogel hosts allows the dye molecule to directly participate in the hydrolysis and condensation reactions of the host material. acs.org This integration results in a covalently bonded, active molecule within the material's structure, which can enhance photostability and improve fluorescence quantum efficiency. acs.org

Furthermore, π-extended coumarins, a class to which silylated coumarins can belong, are noted for their widespread applications in materials science due to their tunable photophysical properties. nih.govrsc.org These properties have been utilized in the development of fluorescent probes and two-photon excited fluorescence microscopy. rsc.org A key area of development is the creation of semiconducting polymer dots (Pdots) encapsulating coumarin dyes. researchgate.net In one application, a silyl group on the coumarin acts as a protective placeholder that can be cleaved by a specific analyte, triggering a fluorescent response, demonstrating the potential of silylated coumarins in sensor technology. researchgate.net

Recent synthetic methods, such as photocatalytic silylation, provide efficient and practical pathways to access 3-silylated coumarins, which are valuable for creating these advanced materials. chemrxiv.orgresearchgate.netresearchgate.net The table below summarizes the effect of silylation on coumarin properties for materials science applications.

FeatureUnfunctionalized CoumarinSilylated CoumarinSource(s)
Environmental Sensitivity Fluorescence is often sensitive to environmental factors like pH.Optical properties are more resilient to changes in the local chemical environment. acs.org
Integration into Host Physically entrapped within a material matrix.Can be covalently bonded into the host matrix (e.g., xerogels). acs.org
Photostability Can be prone to degradation.Covalent bonding can improve photostability. acs.org
Synthetic Access Various classical methods exist.Modern methods like photocatalysis provide efficient access to 3-silylated derivatives. chemrxiv.orgresearchgate.net

This table provides an interactive summary of the benefits of silylation for creating functional materials based on coumarin dyes.

Development of Molecular Probes for Mechanistic Biological Studies

Coumarin derivatives are extensively used to develop fluorescent probes for elucidating cellular processes. acs.orgresearchgate.net Their high chemical stability, broad emission wavelength range, and high fluorescence quantum yield make them ideal scaffolds for bioimaging. nih.gov The introduction of a silyl group can modulate these properties and provide a handle for specific detection mechanisms.

The development of new small-molecule fluorescent probes is crucial to overcome limitations of existing tools, such as environmental sensitivity and high detection limits. nih.gov Coumarin-based probes have been successfully designed for the real-time monitoring of various biologically significant species, including NAD(P)H, metal ions like Cu²⁺, and gas signaling molecules like hydrogen sulfide (B99878) (H₂S). acs.orgnih.govnih.gov

A common strategy involves designing the probe so that its fluorescence is initially quenched or occurs at a specific wavelength. acs.org Upon interaction with the target analyte, a chemical reaction, such as the cleavage of a recognition group, releases the fluorescent coumarin dye, causing a detectable change in the emission spectrum. nih.gov For example, a probe for H₂S was designed using a trifluoromethyl coumarin scaffold with a 2-pyridyl disulfide recognition group; the reaction with H₂S released the highly fluorescent coumarin dye. nih.gov This particular probe exhibited excellent selectivity and a low detection limit of 25 nM, enabling the imaging of H₂S in living cells and zebrafish. nih.gov

Mechanistic studies using fluorescence spectroscopy, NMR, and molecular modeling have been employed to understand the precise reaction pathways between coumarin-based probes and their targets, such as amino acids. acs.org These studies are essential for designing probes with high specificity and reliability for identifying molecules in complex biological environments like the mitochondria. acs.orgacs.org

Computational Design and Predictive Modeling

Molecular docking is a primary computational tool used to study the interaction between coumarin derivatives and biological targets, such as enzymes and receptors. biointerfaceresearch.comnih.gov By simulating the binding pose and calculating binding affinity scores, researchers can predict the inhibitory potential of designed compounds. nih.govijpsr.comfrontiersin.org For instance, docking studies have been used to design novel coumarin derivatives as potential inhibitors for targets involved in cancer and viral diseases. ijpsr.comnih.govresearchgate.net These computational approaches allow for the screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov

Machine Learning Approaches for Reaction Prediction and Property Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry for accelerating the discovery of new molecules and reactions. researchgate.netresearchgate.net For coumarin derivatives, ML models are being developed to predict their chemical properties and reaction outcomes with high accuracy, guiding the synthesis of compounds with desired characteristics. acs.orgacs.org

One significant application is the prediction of optical properties. Researchers have constructed experimental databases of coumarin derivatives' absorption and emission wavelengths and used them to train ML models. acs.orgacs.org A model based on a Gaussian-weighted graph convolution (GWGC) and subgraph modular input (SMI) successfully predicted these properties, outperforming traditional descriptor-based methods. acs.org This approach modularizes the molecular vector into a core (the coumarin) and its substituents, allowing for a quantitative understanding of how each substituent influences the optical properties. acs.orgacs.org

Artificial Neural Networks (ANNs), another ML method, have been used to model and predict the yield of coumarin extraction processes, demonstrating high accuracy and predictive efficiency. researchgate.net Beyond property prediction, ML is also being integrated into the broader drug design pipeline. For example, ML has been incorporated into a multi-algorithm approach for the de novo design and biological evaluation of coumarin-based drug candidates. nih.gov Furthermore, sophisticated ML frameworks are being developed to predict the optimal conditions for chemical reactions, such as Pd-catalyzed C-N couplings, which could be adapted for the synthesis of complex coumarin analogs. researchgate.net

The table below highlights some ML models applied to coumarin research.

Machine Learning ModelApplicationPredicted Property / OutcomeSource(s)
Gaussian-Weighted Graph Convolution (GWGC-SMI) Optical Property PredictionAbsorption and emission wavelengths of coumarin derivatives in various solvents. acs.orgacs.org
Artificial Neural Network (ANN) Process OptimizationYield of coumarin from natural product extraction. researchgate.net
Deep Multi-task ANN Property PredictionHOMO and LUMO energies of organic molecules, including coumarins. researchgate.net
Integrated ML Framework Drug DesignIdentification of active candidates for diabetes. nih.gov
Random Forest / Neural Networks Reaction OptimizationSubstrate-adaptive conditions for C-N coupling reactions. researchgate.net

This interactive table showcases various machine learning approaches used to accelerate research and development of coumarin derivatives.

De Novo Design of Silylated Coumarin Analogs

De novo design involves the computational creation of novel molecular structures with specific desired properties, starting from a basic scaffold or template. nih.gov For the coumarin family, this approach is used to design analogs with improved biological activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com The introduction of a silyl group can be a key part of this design process, offering a way to modulate the molecule's properties.

The process often begins by identifying a biological target, such as an enzyme implicated in a disease. ijpsr.commdpi.com Using the 3D structure of the target, new coumarin derivatives are designed in silico to fit optimally into the active site. ijpsr.comnih.gov For example, researchers have used template-based design to create novel coumarin derivatives that target the NUDT5 protein in breast cancer cells. mdpi.comresearchgate.netnih.gov This involved docking the basic coumarin scaffold into the protein's binding pocket, identifying sites for modification, and then designing new derivatives with enhanced interactions. mdpi.com

Computational tools guide the selection of substituents and their placement on the coumarin core. biointerfaceresearch.com Molecular docking provides binding scores, while further simulations, such as molecular dynamics, can assess the stability of the protein-ligand complex over time. researchgate.netnih.gov This in silico evaluation helps to screen and refine potential candidates before committing to chemical synthesis. ijpsr.comnih.gov Strategies like "core hopping" and "conformational restriction" are also employed to design novel analogs, as demonstrated in the development of coumarin-based LSD1 inhibitors. nih.gov The ultimate goal is to generate new chemical entities, such as novel silylated coumarins, that are optimized for a specific biological function. nih.govmdpi.com

Q & A

Basic: What are the optimal synthetic routes for 3-(Trimethylsilyl)-2H-1-benzopyran-2-one?

Answer:
The synthesis of trimethylsilyl-substituted benzopyranones can be adapted from protocols for analogous coumarin derivatives. A common approach involves:

  • Stepwise functionalization : Introduce the trimethylsilyl (TMS) group via nucleophilic substitution or organometallic coupling. For example, describes TMS incorporation into furan derivatives using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C .
  • Lactonization : Cyclize intermediate hydroxycinnamic acid derivatives under acidic conditions (e.g., H₂SO₄ in ethanol) to form the benzopyran-2-one core .
  • Purification : Use column chromatography (petroleum ether/ethyl acetate gradient) to isolate the product, as demonstrated in for structurally similar 3-aroyl derivatives (yields: 44–76%) .

Advanced: How do steric and electronic effects of the trimethylsilyl group influence fluorescence properties?

Answer:
The TMS group alters photophysical behavior through:

  • Steric shielding : The bulky TMS moiety reduces intermolecular quenching, enhancing quantum yield. This is analogous to 3-(2-benzothiazolyl)-7-(diethylamino)coumarin ( ), where substituent bulkiness increases emission intensity .
  • Electron-withdrawing effects : TMS can polarize the π-system, shifting absorption/emission maxima. Compare with 3-(2-benzothiazolyl)-7-octadecyloxycoumarin ( ), where electron-deficient substituents induce hypsochromic shifts .
  • Experimental validation : Use time-resolved fluorescence spectroscopy and DFT calculations to map substituent effects on excited-state dynamics.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm TMS attachment (e.g., 1H^1H: δ 0.1–0.3 ppm for Si(CH₃)₃; 13C^{13}C: δ 0–5 ppm for Si(CH₃)₃). provides benchmarks for lactone carbonyls (δ 163–187 ppm) and aromatic protons .
  • IR : Identify lactone C=O stretching (~1735 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., m/z 298.29 for C₁₇H₁₄O₅ in , adjusted for TMS substitution) .

Advanced: How can conflicting crystallographic data on benzopyranone derivatives be resolved?

Answer:
Discrepancies in crystal structures (e.g., bond angles, packing motifs) often arise from:

  • Polymorphism : Recrystallize the compound in multiple solvents (e.g., ethanol vs. hexane) and compare X-ray diffraction patterns.
  • Dynamic effects : Perform temperature-dependent crystallography to assess conformational flexibility, as seen in for 3-(4′-methoxybenzoyl) derivatives .
  • Computational modeling : Use software like Gaussian to simulate lattice energies and identify thermodynamically stable forms.

Basic: What safety protocols apply to handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. specifies NIOSH-approved face shields for splash protection .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • First Aid : In case of skin contact, wash with water for 15 minutes and consult a physician (per ) .

Advanced: How does the TMS group affect reactivity in Diels-Alder or nucleophilic addition reactions?

Answer:

  • Steric hindrance : The TMS group can block electrophilic sites, redirecting reactivity. For example, shows TMS-substituted furans undergo selective Diels-Alder reactions with methyl acrylate at unsubstituted positions .
  • Activation/Deactivation : TMS may act as a temporary protecting group. Post-functionalization, it can be cleaved via fluoride ions (e.g., TBAF in THF) to regenerate hydroxyl groups.

Basic: How to troubleshoot low yields in TMS-substituted benzopyranone synthesis?

Answer:

  • Optimize reaction conditions : Increase equivalents of TMS reagent (e.g., trimethylsilyl chloride) or extend reaction time.
  • Monitor intermediates : Use TLC or in-situ IR to detect incomplete lactonization or silylation.
  • Purification : Switch to silica gel with higher pore size (e.g., 60 Å) for better resolution of polar byproducts.

Advanced: What computational methods predict the bioactivity of TMS-functionalized coumarins?

Answer:

  • Molecular docking : Screen against target enzymes (e.g., α-glucosidase in ) using AutoDock Vina .
  • QSAR modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with inhibitory activity, as demonstrated for 3-aroyl derivatives in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.